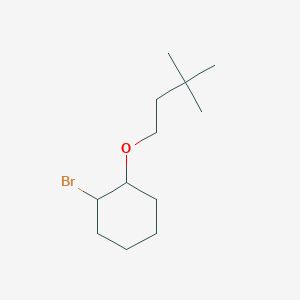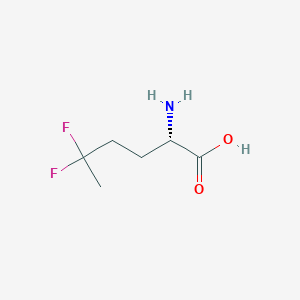![molecular formula C5H13ClN2O3S B13480862 [(2R)-morpholin-2-yl]methanesulfonamide hydrochloride](/img/structure/B13480862.png)
[(2R)-morpholin-2-yl]methanesulfonamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2R)-morpholin-2-yl]methanesulfonamide hydrochloride is a versatile chemical compound widely used in scientific research. It exhibits unique properties that make it suitable for various applications, including drug synthesis, catalysis, and organic transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-morpholin-2-yl]methanesulfonamide hydrochloride typically involves the reaction of sulfonyl chlorides with an amine. The general reaction is as follows:
RSO2Cl+R′2NH→RSO2NR′2+HCl
A base such as pyridine is typically added to absorb the HCl that is generated . This method is widely used due to its simplicity and efficiency.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The final product is usually crystallized and purified to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
[(2R)-morpholin-2-yl]methanesulfonamide hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions typically require catalysts and specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfonic acids, while reduction produces amines.
Scientific Research Applications
[(2R)-morpholin-2-yl]methanesulfonamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of [(2R)-morpholin-2-yl]methanesulfonamide hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or catalytic effects .
Comparison with Similar Compounds
Similar Compounds
Dronedarone hydrochloride: A synthetic derivative of amiodarone used to treat atrial flutter.
Sulfanilamide: A compound that foreshadowed the development of sulfa drugs.
Sulfamethoxazole: A widely used antibiotic.
Uniqueness
[(2R)-morpholin-2-yl]methanesulfonamide hydrochloride is unique due to its specific structural features and versatile applications. Unlike other sulfonamides, it exhibits a combination of properties that make it suitable for a wide range of scientific and industrial applications.
Properties
Molecular Formula |
C5H13ClN2O3S |
|---|---|
Molecular Weight |
216.69 g/mol |
IUPAC Name |
[(2R)-morpholin-2-yl]methanesulfonamide;hydrochloride |
InChI |
InChI=1S/C5H12N2O3S.ClH/c6-11(8,9)4-5-3-7-1-2-10-5;/h5,7H,1-4H2,(H2,6,8,9);1H/t5-;/m1./s1 |
InChI Key |
HLFWTZSGSHEHEO-NUBCRITNSA-N |
Isomeric SMILES |
C1CO[C@H](CN1)CS(=O)(=O)N.Cl |
Canonical SMILES |
C1COC(CN1)CS(=O)(=O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-[(1-methyl-1H-pyrazol-4-yl)amino]pyridazine-3-carboxylic acid](/img/structure/B13480798.png)



![2-[5-(3-fluorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13480842.png)
![6-Oxa-2-azaspiro[3.4]octan-7-one](/img/structure/B13480844.png)


![Ethyl 5-amino-6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate hydrochloride](/img/structure/B13480856.png)


